1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone

Medicinal Chemistry Kinase Inhibitor Design Metabolic Stability

Kinase inhibitor discovery programs require pharmacophore-validated building blocks with defined purity to minimize SAR variability. This compound directly addresses that need. • CDK2-validated scaffold: Core template delivers potent inhibition (related amide IC₅₀ = 37 nM) via a conformationally constrained cyclopropyl anchor occupying a distinct ATP-binding sub-pocket. • Tyk2-targeted design: Patent-identified pharmacophore for autoimmune indications (psoriasis, IBD); related cyclopropyl-pyrazole analogs achieve IC₅₀ = 26 nM. • Diversification-ready: Pre-installed N1-acetone handle enables rapid library synthesis via condensation or reductive amination. Supplied at ≥95% purity with batch-to-batch consistency for reproducible screening outcomes.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 1306739-31-0
Cat. No. B1523488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
CAS1306739-31-0
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=O)CN1C(=CC(=N1)C2CC2)N
InChIInChI=1S/C9H13N3O/c1-6(13)5-12-9(10)4-8(11-12)7-2-3-7/h4,7H,2-3,5,10H2,1H3
InChIKeyQJMXYCIOSULMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone: Specifications & Physicochemical Profile


1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (CAS 1306739-31-0) is a heterocyclic pyrazole derivative characterized by a 5-amino-3-cyclopropyl-1H-pyrazole core with an N1-substituted acetone moiety . The compound possesses a molecular formula of C9H13N3O, a molecular weight of 179.22 g/mol , and is commercially available at a minimum purity of 95% from specialized chemical suppliers . The cyclopropyl substituent confers increased conformational rigidity and metabolic stability relative to unsubstituted or alkyl-substituted pyrazole analogs, a feature exploited in kinase inhibitor drug discovery programs [1].

1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone: Why Generic Analogs Fail


Substitution of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone with other pyrazole derivatives is contraindicated because the unique combination of a 3-cyclopropyl substituent and an N1-acetone moiety is directly implicated in kinase inhibitor pharmacophores, particularly those targeting CDK and Tyk2 family enzymes [1]. The cyclopropyl ring provides a conformationally constrained hydrophobic anchor that occupies a distinct sub-pocket in the ATP-binding site of CDK2, contributing to potent inhibition (IC50 = 37 nM for the related amide derivative PNU-292137) [2]. Generic pyrazoles lacking the cyclopropyl group, such as 3-methyl or 3-phenyl analogs, exhibit fundamentally different steric and electronic profiles that are unlikely to recapitulate the same binding interactions or pharmacokinetic properties [3]. Furthermore, the acetone moiety provides a versatile synthetic handle for downstream functionalization that distinguishes this compound from simple 5-amino-3-cyclopropyl-1H-pyrazole (CAS 175137-46-9), which lacks the N1-substitution pattern required for direct incorporation into more complex scaffolds [4].

1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone: Differentiation Evidence


Cyclopropyl vs. Methyl: Conformational Rigidity & Metabolic Stability

The 3-cyclopropyl substituent in 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone confers significantly greater conformational rigidity and metabolic stability compared to 3-methyl substituted pyrazole analogs. This structural feature directly impacts pharmacokinetic performance in kinase inhibitor development programs [1].

Medicinal Chemistry Kinase Inhibitor Design Metabolic Stability

N1-Acetone Handle: Synthetic Versatility over Unsubstituted Core

1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (MW 179.22 g/mol) contains an N1-acetone moiety that serves as a versatile synthetic handle for downstream functionalization, distinguishing it from the unsubstituted 5-amino-3-cyclopropyl-1H-pyrazole (CAS 175137-46-9, MW 123.16 g/mol) . The acetone group can undergo condensation, reduction, and alkylation reactions that are not accessible with the parent pyrazole core.

Organic Synthesis Building Block Medicinal Chemistry

Commercial Availability & Defined Purity Specification

1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone is commercially available at a minimum purity of 95% from established chemical suppliers . This defined purity specification provides procurement certainty, in contrast to custom-synthesized analogs that may lack batch-to-batch consistency or documented analytical characterization.

Procurement Quality Control Chemical Supply

CDK2 Pharmacophore: Cyclopropyl-Pyrazole in Kinase Inhibition

The 5-amino-3-cyclopropyl-1H-pyrazole core present in 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone is a validated pharmacophore for cyclin-dependent kinase (CDK) inhibition. The structurally related amide derivative PNU-292137, which contains the identical 5-amino-3-cyclopropyl-1H-pyrazole scaffold, demonstrates potent CDK2/cyclin A inhibition with an IC50 of 37 nM and in vivo antitumor activity (TGI > 50%) in a mouse xenograft model at non-toxic doses [1].

Kinase Inhibition CDK2 Drug Discovery

Tyk2 Targeting Potential for Autoimmune Disease

Cyclopropyl-substituted aminopyrazoles have been identified as privileged scaffolds for tyrosine kinase 2 (Tyk2) inhibition, a validated target for autoimmune diseases including psoriasis, rheumatoid arthritis, and inflammatory bowel disease [1]. Patent literature explicitly claims compounds containing 5-amino-3-cyclopropyl-pyrazole cores as Tyk2 inhibitors [2]. Structurally related cyclopropyl-pyrazole derivatives demonstrate Tyk2 inhibition with IC50 values in the nanomolar range (e.g., 26 nM for certain analogs) [3].

Tyk2 Inhibition Autoimmune Disease JAK-STAT Signaling

5-Amino Hydrogen Bond Donor in Target Engagement

The 5-amino group in 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone serves as a critical hydrogen bond donor, interacting with the hinge region of kinase ATP-binding pockets [1]. This interaction is essential for kinase inhibition and distinguishes 5-amino-substituted pyrazoles from 5-unsubstituted or 5-halogenated analogs, which lack this key hydrogen-bonding functionality.

Hydrogen Bonding Kinase Binding Molecular Recognition

1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone: Priority Application Scenarios


CDK Inhibitor Lead Generation & SAR Exploration

1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone is optimally deployed as a starting building block for the synthesis of novel cyclin-dependent kinase (CDK) inhibitors. The validated CDK2 inhibitory activity of the core scaffold (PNU-292137 IC50 = 37 nM) provides a strong rationale for using this compound in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties [1]. The pre-installed acetone moiety enables rapid diversification at the N1 position through condensation or reductive amination chemistry, accelerating hit-to-lead timelines.

Tyk2-Targeted Autoimmune Drug Discovery

Procurement of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone is strategically justified for drug discovery programs targeting tyrosine kinase 2 (Tyk2) for autoimmune indications including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Patent literature explicitly identifies 5-amino-3-cyclopropyl-pyrazole cores as Tyk2 inhibitory scaffolds [2], and related cyclopropyl-pyrazole derivatives demonstrate Tyk2 inhibition in the nanomolar range (IC50 = 26 nM) [3]. The compound provides a defined synthetic entry point for generating Tyk2-targeted compound libraries.

Focused Kinase Library for High-Throughput Screening

This compound is suitable for inclusion in focused kinase inhibitor library synthesis programs. The combination of a 5-amino hydrogen bond donor, a 3-cyclopropyl hydrophobic anchor, and an N1-acetone diversification handle aligns with established kinase pharmacophore models [1]. The defined 95% minimum purity specification ensures that library members are synthesized from consistent starting material quality, reducing false positives and assay variability in high-throughput screening campaigns.

Synthetic Methodology Development in Pyrazole Chemistry

1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone serves as a well-characterized, commercially available substrate for developing novel synthetic methodologies in pyrazole heterocyclic chemistry. The defined molecular weight (179.22 g/mol), formula (C9H13N3O), and purity specification (≥95%) provide reliable starting material for reaction optimization studies, including N-alkylation, condensation, and cycloaddition reactions, with reproducible outcomes across different research groups.

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